N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide
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Overview
Description
N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a benzamide core substituted with a carbamoyl group at the 3-position and a chlorine atom at the 5-position, along with a hydroxyl group at the 2-position. Its distinct molecular arrangement makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 3-amino-5-chlorosalicylic acid with an appropriate carbamoylating agent. One common method includes the use of carbamoyl chlorides, which react with the amino group to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbamoyl group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This leads to increased levels of endocannabinoids, which can modulate pain and inflammation pathways . The compound’s ability to inhibit FAAH is attributed to its structural features, which allow it to fit into the enzyme’s active site and block its activity .
Comparison with Similar Compounds
N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide can be compared with other similar compounds, such as:
URB597: Another FAAH inhibitor with a similar carbamoylphenyl structure but different substituents.
N-(3-Carbamoylphenyl)-5-(4-chlorophenyl)-2H-pyrazole-3-carboxamide: A compound with a pyrazole ring instead of a benzamide core.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a carbamoyl group, chlorine atom, and hydroxyl group makes it a versatile compound for various applications .
Properties
CAS No. |
634185-85-6 |
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Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
N-(3-carbamoylphenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-9-4-5-12(18)11(7-9)14(20)17-10-3-1-2-8(6-10)13(16)19/h1-7,18H,(H2,16,19)(H,17,20) |
InChI Key |
DIXRKTQZZQQYPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C(=O)N |
Origin of Product |
United States |
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